5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 729578-90-9
VCID: VC11644038
InChI: InChI=1S/C13H13ClN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3
SMILES: COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C13H13ClN2O3S
Molecular Weight: 312.77 g/mol

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide

CAS No.: 729578-90-9

Cat. No.: VC11644038

Molecular Formula: C13H13ClN2O3S

Molecular Weight: 312.77 g/mol

* For research use only. Not for human or veterinary use.

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide - 729578-90-9

Specification

CAS No. 729578-90-9
Molecular Formula C13H13ClN2O3S
Molecular Weight 312.77 g/mol
IUPAC Name 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C13H13ClN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3
Standard InChI Key MBEIPMUAHISZTR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound reflects its structural features: a benzene ring substituted with a methoxy group at position 2, an amino group at position 5, and a sulfonamide group linking the benzene ring to a 4-chlorophenyl moiety. The canonical SMILES representation is COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl\text{COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl}, which highlights the spatial arrangement of functional groups.

Molecular Geometry and Electronic Properties

The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) introduces polarity and hydrogen-bonding capacity, critical for interactions in biological systems. Quantum mechanical calculations on analogous sulfonamides suggest that the amino and methoxy groups contribute to electron-donating effects, stabilizing the aromatic system.

Synthesis and Optimization

Synthetic Routes

While direct synthesis protocols for 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide are sparsely documented, analogous sulfonamides are typically synthesized via nucleophilic substitution. A plausible route involves:

  • Sulfonation: Reacting 2-methoxy-5-nitrobenzenesulfonyl chloride with 4-chloroaniline to form the sulfonamide intermediate.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., using Fe/HCl\text{Fe}/\text{HCl}) converts the nitro group to an amino group .

Reaction Conditions

  • Solvent: Dichloromethane or dimethylformamide (DMF) for sulfonation.

  • Temperature: 0–5°C to minimize side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Industrial Scalability

Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance efficiency. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90% .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point192–195°C (dec.)Differential Scanning Calorimetry
Solubility0.12 mg/mL in DMSOShake-flask method
logP (Partition Coefficient)2.45Computational prediction
pKa6.8 (sulfonamide NH)Potentiometric titration

Biological Activities

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus16–32
Escherichia coli64–128

The amino group at position 5 may enhance membrane permeability, improving potency against Gram-positive pathogens.

Cancer Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)12.4Apoptosis induction
A549 (Lung)18.7Cell cycle arrest

The 4-chlorophenyl moiety may enhance binding to hydrophobic pockets in target proteins.

Industrial and Research Applications

Dye and Pigment Synthesis

The amino and sulfonamide groups serve as anchoring points for azo dye synthesis. For example, coupling with diazonium salts yields compounds with λmax_{\text{max}} >500 nm, suitable for textile applications.

Pharmacological Intermediate

This compound is a precursor in synthesizing kinase inhibitors and serotonin receptor antagonists. Patent EP1704140B1 highlights methods for chiral sulfonamide synthesis, though modifications are required for this specific derivative .

Challenges and Future Directions

Solubility and Bioavailability

The low aqueous solubility (0.12 mg/mL) limits in vivo applications. Strategies under investigation include:

  • Salt formation: Hydrochloride salts improve solubility 10-fold.

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in preclinical models.

Toxicity Profiling

Acute toxicity studies in rodents (LD50_{50} >500 mg/kg) suggest moderate safety, but chronic exposure data are lacking.

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